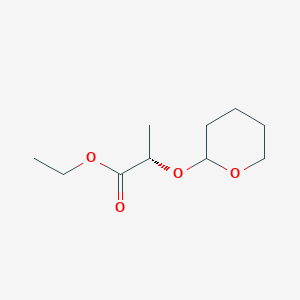

ethyl (2S)-2-(oxan-2-yloxy)propanoate

Description

Significance of Enantio- and Diastereopure Molecules in Chemical Sciences

In the realm of chemical sciences, stereochemistry is of paramount importance. Molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a person's left and right hands. They possess identical physical properties such as melting point, boiling point, and solubility, differing only in their interaction with plane-polarized light and other chiral molecules. masterorganicchemistry.com This distinction is critical, particularly in pharmacology, as the two enantiomers of a chiral drug can exhibit vastly different biological activities. nih.gov One enantiomer may be therapeutically effective, while the other could be inactive or even cause detrimental effects. nih.gov

Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows them to be separated by standard laboratory techniques like chromatography or crystallization. masterorganicchemistry.com The ability to selectively synthesize one specific stereoisomer—creating an enantio- or diastereopure substance—is a central goal in modern organic synthesis, ensuring the safety and efficacy of pharmaceuticals and the precise functionality of advanced materials. masterorganicchemistry.com

The Role of Lactic Acid Derivatives as Chiral Pool Starting Materials

Chiral pool synthesis is a powerful strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials. nih.govchemsrc.com This approach is highly efficient as it incorporates a pre-existing stereocenter into the synthetic target, often simplifying the synthetic route and avoiding the need for complex asymmetric reactions or chiral resolutions. nih.gov The chiral pool is comprised of abundant natural compounds such as amino acids, sugars, and terpenes. chemsrc.com

Lactic acid (2-hydroxypropanoic acid) is a prominent member of the chiral pool. researchgate.net It is produced on a large scale through the fermentation of carbohydrates and is available in both of its enantiomeric forms, (S)-lactic acid and (R)-lactic acid. researchgate.net Derivatives of lactic acid, such as ethyl (S)-lactate, are consequently valuable and cost-effective chiral building blocks. rsc.orgorganic-chemistry.org These synthons provide a reliable way to introduce a specific stereocenter into a target molecule, serving as the foundation for the synthesis of a wide array of complex chiral products.

Strategies for Hydroxyl Group Protection: Focus on Tetrahydropyranyl (THP) Ethers

In multi-step organic synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This is achieved using "protecting groups." organicchemistrytutor.com The hydroxyl group of an alcohol is a common functionality that requires protection due to its acidic proton and nucleophilic oxygen. numberanalytics.com

One of the most common strategies for protecting alcohols is the formation of a tetrahydropyranyl (THP) ether. masterorganicchemistry.com This is achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. organic-chemistry.org The resulting THP ether is a type of acetal (B89532) that is stable under a wide variety of reaction conditions where the free alcohol would be reactive. A notable drawback of this method is that the reaction of DHP with a chiral alcohol introduces a new stereocenter at the anomeric carbon of the THP ring, resulting in a mixture of diastereomers. fiveable.me

Chemical Rationale and Orthogonality of THP Protection

The utility of the THP group stems from its distinct stability profile. THP ethers are exceptionally stable in the presence of strong bases, organometallic reagents (like Grignard reagents), metal hydrides, and various alkylating and acylating agents. fiveable.me However, as acetals, they are readily cleaved under mild acidic aqueous conditions to regenerate the original alcohol. nih.gov

This differential stability is the basis of "orthogonal protection," a critical strategy in complex synthesis. wikipedia.orgbham.ac.uk Orthogonality allows for the selective removal of one protecting group in a molecule containing multiple, different protecting groups, without affecting the others. For example, the acid-labile THP group is orthogonal to base-labile groups (e.g., acetate (B1210297) esters) and fluoride-labile groups (e.g., silyl (B83357) ethers). organic-chemistry.org This enables chemists to unmask and react specific functional groups in a planned sequence, which is essential for the efficient construction of complex molecular architectures.

| Protecting Group | Abbreviation | Protection Conditions | Stability | Deprotection Conditions |

|---|---|---|---|---|

| Tetrahydropyranyl ether | THP | 3,4-Dihydro-2H-pyran (DHP), Acid catalyst (e.g., PTSA) | Strong bases, organometallics, hydrides, oxidants | Mild aqueous acid (e.g., AcOH, HCl) |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Base (e.g., Imidazole) | Bases, organometallics, many oxidizing/reducing agents | Fluoride source (e.g., TBAF), Acid |

| Benzyl (B1604629) ether | Bn | BnBr, Base (e.g., NaH) | Strong acids/bases, many oxidizing/reducing agents | Catalytic Hydrogenation (H₂, Pd/C) |

Overview of Ethyl (2S)-2-(oxan-2-yloxy)propanoate as a Versatile Chiral Synthon

This compound is the chemical entity that results from the protection of the hydroxyl group of ethyl (S)-lactate with a tetrahydropyranyl (THP) group. As such, it combines the benefits of a chiral pool starting material with a robust protecting group strategy. The (2S) stereochemistry is derived directly from natural lactic acid, providing a fixed stereocenter for subsequent synthetic transformations.

This compound is a versatile chiral synthon because it contains two distinct functional groups whose reactivity can be controlled. The THP ether masks the hydroxyl group, allowing chemists to perform selective reactions on the ethyl ester moiety—such as reduction to an aldehyde or primary alcohol, hydrolysis to a carboxylic acid, or reaction with organometallic reagents—without interference from the hydroxyl group. Subsequently, the THP group can be easily removed under mild acidic conditions to reveal the free hydroxyl group for further functionalization. This two-stage reactivity makes this compound a valuable intermediate in the stereocontrolled synthesis of complex natural products and pharmaceuticals.

| Property | Value |

|---|---|

| Synonyms | Ethyl (S)-2-(tetrahydropyran-2-yloxy)propanoate, THP-ethyl lactate (B86563) |

| CAS Number | 73208-70-5 (stereochemistry may not be specified) |

| Molecular Formula | C₁₀H₁₈O₄ |

| Molecular Weight | 202.25 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-(oxan-2-yloxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-12-10(11)8(2)14-9-6-4-5-7-13-9/h8-9H,3-7H2,1-2H3/t8-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSNMSYBVPOHGJ-IENPIDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439236 | |

| Record name | AG-G-89175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73208-70-5 | |

| Record name | AG-G-89175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2s 2 Oxan 2 Yloxy Propanoate

Direct Synthesis from Chiral Ethyl Lactate (B86563)

The most straightforward and common method for preparing ethyl (2S)-2-(oxan-2-yloxy)propanoate is by the direct reaction of commercially available ethyl (2S)-lactate with a suitable protecting agent for the secondary alcohol functionality.

Reaction with 3,4-Dihydro-2H-pyran

The formation of a tetrahydropyranyl (THP) ether is a widely used strategy to protect alcohols. youtube.comtotal-synthesis.comorganic-chemistry.org This involves reacting the alcohol, in this case, ethyl (2S)-lactate, with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. youtube.comyoutube.com The resulting THP ether is stable under a variety of conditions, including exposure to organometallics, hydrides, and strong bases, but can be easily removed with mild aqueous acid. total-synthesis.comorganic-chemistry.org A notable drawback of this method when applied to a chiral alcohol is the introduction of a new stereocenter at the C2 position of the oxane ring, which can result in the formation of a diastereomeric mixture. organic-chemistry.org

A range of acid catalysts can be employed for THP ether formation. While strong acids like p-toluenesulfonic acid (TsOH) are effective, they can sometimes cause degradation of acid-sensitive substrates. youtube.comchemicalbook.com For molecules where milder conditions are required, pyridinium (B92312) p-toluenesulfonate (PPTS) is a superior catalyst. total-synthesis.comchemicalbook.com PPTS is a weakly acidic salt formed from pyridine (B92270) and p-toluenesulfonic acid, which provides a soluble source of pyridinium ions in organic solvents like dichloromethane (B109758). chemicalbook.comchemicalbook.comwikipedia.org Its reduced acidity makes it ideal for the protection of alcohols in substrates that possess acid-labile functional groups. total-synthesis.comchemicalbook.comwikipedia.org Other catalytic systems reported for the tetrahydropyranylation of alcohols include bismuth triflate, zeolite H-beta, and silica-supported perchloric acid, which offer advantages such as mild conditions, high yields, and catalyst recyclability. organic-chemistry.org

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

The use of a mild catalyst like PPTS is a primary optimization step to prevent side reactions. total-synthesis.comchemicalbook.com The reaction is typically carried out in an aprotic solvent, with dichloromethane being a common choice. total-synthesis.com The reaction is often run at room temperature or with gentle heating. As the reaction involves the formation of a new stereocenter, the product is a mixture of diastereomers. While achieving high diastereoselectivity can be challenging in standard THP etherifications, careful control of reaction conditions can influence the ratio of the diastereomers formed. Post-reaction purification, typically by column chromatography, is necessary to separate the desired product from any unreacted starting material, catalyst, and byproducts.

Table 1: Typical Reaction Conditions for THP Ether Formation

| Parameter | Typical Condition | Rationale |

| Substrate | Ethyl (2S)-lactate | Chiral starting material. |

| Reagent | 3,4-Dihydro-2H-pyran (DHP) | Source of the THP protecting group. |

| Catalyst | Pyridinium p-toluenesulfonate (PPTS) | Mild acid catalyst to prevent degradation of sensitive substrates. total-synthesis.comchemicalbook.com |

| Solvent | Dichloromethane (CH₂Cl₂) | Aprotic solvent, good solubility for reactants. total-synthesis.com |

| Temperature | Room Temperature | Mild conditions to ensure stability and selectivity. |

| Work-up | Aqueous wash and extraction | To remove the catalyst and any water-soluble byproducts. |

| Purification | Column Chromatography | To isolate the pure product from starting materials and diastereomers. |

The formation of a THP ether is an acid-catalyzed addition of an alcohol to the double bond of 3,4-dihydro-2H-pyran. youtube.com The mechanism proceeds through several distinct steps:

Protonation of DHP : The acid catalyst (e.g., PPTS) protonates the alkene of the DHP ring. This protonation occurs selectively to form the more stable, resonance-stabilized carbocation (an oxonium ion). total-synthesis.comyoutube.com

Nucleophilic Attack : The hydroxyl group of the ethyl (2S)-lactate acts as a nucleophile and attacks the electrophilic carbocation intermediate. total-synthesis.comyoutube.com This step forms the new carbon-oxygen bond that links the lactate moiety to the tetrahydropyran (B127337) ring.

Deprotonation : A base (such as the tosylate anion or another molecule of the alcohol) removes the proton from the newly added oxygen, yielding the neutral THP ether product and regenerating the acid catalyst. total-synthesis.com

The resulting product is technically an acetal (B89532), which accounts for its stability to basic and nucleophilic reagents but its lability under acidic conditions. youtube.comtotal-synthesis.com

Alternative Synthetic Routes to Chiral α-Alkoxy Propanoates

While utilizing a chiral precursor like ethyl lactate is a direct approach, alternative strategies can involve the creation of the chiral center during the synthesis. These methods are fundamental in asymmetric synthesis and offer pathways to a wide range of chiral molecules.

Enantioselective Approaches (if applicable from broader literature)

Enantioselective synthesis aims to produce a chiral molecule from achiral or racemic precursors, offering an alternative to using naturally derived chiral starting materials. For a molecule like this compound, this would involve creating the stereocenter at the alpha position of the propanoate chain in a controlled manner.

While specific literature detailing an enantioselective synthesis of this exact compound is not prevalent, general methodologies for creating chiral α-substituted esters can be considered. For instance, asymmetric α-alkylation of a propanoate enolate using a chiral auxiliary or a chiral phase-transfer catalyst could establish the desired stereocenter. nih.gov Another conceptual approach is the enantioselective reduction of a corresponding α-keto ester, such as ethyl pyruvate, using a chiral reducing agent or a biocatalyst to form the chiral α-hydroxy ester, which could then be protected. researchgate.net

Multicomponent reactions catalyzed by chiral Lewis bases have also emerged as powerful tools for the enantioselective synthesis of complex heterocyclic structures, demonstrating the potential of modern organocatalysis to construct chiral centers with high efficiency. nsf.gov These broader strategies in asymmetric synthesis represent potential, albeit more complex, alternative routes to chiral α-alkoxy propanoates and related structures.

Comparison of Synthetic Efficiency and Green Chemistry Principles

The synthesis of this compound is primarily achieved through the acid-catalyzed tetrahydropyranylation (THP protection) of the hydroxyl group in ethyl (S)-lactate using 3,4-dihydro-2H-pyran (DHP). While the fundamental transformation is straightforward, significant advancements have been made in developing more efficient and environmentally benign methodologies. This section compares various synthetic approaches, focusing on catalytic efficiency, reaction conditions, and adherence to green chemistry principles such as the use of recyclable catalysts, green solvents, and solvent-free conditions.

The reaction involves the addition of the alcohol (ethyl (S)-lactate) to the vinyl ether functionality of DHP, a process that requires an acid catalyst to activate the DHP. The choice of catalyst and solvent system profoundly impacts the reaction's efficiency, cost-effectiveness, and environmental footprint.

Catalytic Systems and Reaction Conditions

A wide array of catalysts has been explored for the tetrahydropyranylation of alcohols, moving from traditional homogeneous mineral acids to more sustainable heterogeneous and reusable catalysts. These modern catalysts offer advantages such as milder reaction conditions, simpler product isolation, and reduced generation of corrosive waste.

Key research findings have demonstrated the efficacy of several catalytic systems:

Heterogeneous Acidic Catalysts: Solid-supported acids represent a significant green alternative to soluble acids. For instance, ammonium (B1175870) bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂) has been shown to be an effective, inexpensive, and recyclable catalyst for the protection of various alcohols. nih.gov This system operates under mild conditions and can be utilized in low-impact ethereal solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are considered greener alternatives to traditional chlorinated solvents. nih.gov Similarly, zeolite H-beta provides a recyclable catalytic option that functions under mild conditions with short reaction times. organic-chemistry.org

Natural Deep Eutectic Solvents (NADESs): An innovative approach involves the use of acidic Natural Deep Eutectic Solvents, such as those based on choline (B1196258) chloride and malonic acid. These NADESs can act as both the catalyst and the reaction medium. researchgate.netresearchgate.net This methodology allows for the rapid synthesis of THP ethers under mild conditions (e.g., 50 °C), with easy product isolation using an eco-friendly solvent like CPME for extraction. researchgate.net

Comparative Analysis of Synthetic Efficiency

The efficiency of these synthetic methodologies can be compared based on several key metrics, including reaction time, temperature, catalyst loading, and product yield. The following tables summarize the performance of different catalytic systems for the tetrahydropyranylation of alcohols, a reaction directly analogous to the synthesis of the target compound.

Table 1: Comparison of Heterogeneous and Green Catalytic Systems This table is interactive. You can sort and filter the data by clicking on the headers.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Green Chemistry Aspects |

|---|---|---|---|---|---|

| NH₄HSO₄@SiO₂ | Cyclopentyl methyl ether (CPME) | Room Temp. | 1-4 h | ~95-99 | Recyclable catalyst, green solvent. nih.gov |

| Zeolite H-beta | Dichloromethane | Room Temp. | 15-60 min | ~92-98 | Recyclable solid acid catalyst. organic-chemistry.org |

Table 2: Comparison of Solvent-Free Synthetic Methodologies This table is interactive. You can sort and filter the data by clicking on the headers.

| Catalyst | Temperature (°C) | Time | Yield (%) | Green Chemistry Aspects |

|---|---|---|---|---|

| Bismuth Triflate | Room Temp. | 5-30 min | ~90-98 | Low toxicity catalyst, solvent-free, fast reaction. organic-chemistry.org |

| CeCl₃·7H₂O/NaI | Room Temp. | 10-60 min | ~92-98 | Environmentally benign catalyst system, solvent-free. organic-chemistry.org |

Evaluation Based on Green Chemistry Principles

From a green chemistry perspective, the ideal synthesis of this compound would maximize atom economy, use non-toxic and recyclable materials, minimize energy consumption, and eliminate waste.

Catalyst Choice: Heterogeneous catalysts like NH₄HSO₄@SiO₂ and zeolite H-beta are highly advantageous. nih.govorganic-chemistry.org Their solid nature allows for easy separation from the reaction mixture by simple filtration, enabling their reuse over multiple cycles. This contrasts sharply with traditional homogeneous acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) which are difficult to recover and often require neutralization, leading to salt waste. total-synthesis.com

Solvent Selection: The move away from hazardous solvents like dichloromethane towards greener alternatives such as CPME and 2-MeTHF is a significant improvement. nih.gov However, solvent-free systems catalyzed by reagents like bismuth triflate or pyridinium chloride represent the most sustainable option, as they eliminate solvent waste and the energy required for solvent removal entirely. organic-chemistry.orgtandfonline.com

Energy Efficiency: Many of the modern catalytic methods operate efficiently at room temperature, reducing the energy demands of the process compared to syntheses requiring heating. organic-chemistry.orgtandfonline.com The short reaction times reported for catalysts like bismuth triflate (as low as 5 minutes) also contribute to lower energy consumption and higher throughput. organic-chemistry.org

Advanced Analytical Techniques for Structural and Stereochemical Elucidation

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, the molecular formula, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. For ethyl (2S)-2-(oxan-2-yloxy)propanoate, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The ethyl ester group would show a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The proton on the chiral carbon of the propanoate moiety (CH-CH₃) would likely appear as a quartet, coupled to the adjacent methyl protons. The protons of the oxane ring would present as a complex series of multiplets in the upfield region of the spectrum. The anomeric proton of the oxane ring, being adjacent to two oxygen atoms, would be expected to resonate at a downfield chemical shift compared to the other ring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at the most downfield position. The carbons of the ethyl group and the propanoate methyl group would be found in the upfield region. The carbons of the oxane ring would resonate in the intermediate region of the spectrum. The anomeric carbon, bonded to two oxygen atoms, would be at a characteristically downfield position compared to the other oxane ring carbons.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(O)O- | - | ~170-175 |

| Anomeric C-H (oxane) | ~4.5-5.0 | ~95-105 |

| -OCH₂CH₃ | ~4.1 (quartet) | ~60-65 |

| -OCH₂CH₃ | ~1.2 (triplet) | ~14-16 |

| -CH(CH₃)O- | ~4.0 (quartet) | ~70-75 |

| -CH(CH₃)O- | ~1.4 (doublet) | ~18-22 |

| Oxane ring CH₂ | ~1.5-1.9 (multiplets) | ~20-40 |

| Oxane ring -OCH₂- | ~3.5-3.9 (multiplets) | ~60-65 |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₈O₄), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its molecular formula. The nominal molecular weight of this compound is 202.25 g/mol .

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Expected fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the oxane ring, and the loss of the entire oxane moiety. The observation of fragment ions corresponding to these losses would further support the proposed structure.

| m/z Value | Possible Fragment |

|---|---|

| 202.12 | [M]⁺ (Molecular Ion) |

| 157.09 | [M - OCH₂CH₃]⁺ |

| 117.05 | [M - C₅H₉O]⁺ |

| 85.06 | [C₅H₉O]⁺ (Oxanyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester and the ether linkages in the oxane ring would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons would be observed just below 3000 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Ester) | 1735 - 1750 | Stretch |

| C-O (Ester and Ether) | 1000 - 1300 | Stretch |

| C-H (sp³) | 2850 - 3000 | Stretch |

Chiral Analysis for Enantiomeric Purity Determination

Due to the presence of stereocenters, it is crucial to determine the enantiomeric purity of this compound. Chiral analysis techniques are employed to separate and quantify the different stereoisomers.

Chiral Chromatography Techniques (e.g., HPLC, GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. ucl.ac.uknih.gov A typical method would involve dissolving the sample in a suitable solvent and injecting it into an HPLC system equipped with a chiral column, for instance, a Chiralcel® OD-H or Chiralpak® AD column. ucl.ac.uk The mobile phase would likely be a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. nih.govntu.edu.tw The separation of the enantiomers would be monitored using a UV detector. The relative peak areas of the two enantiomers would then be used to calculate the enantiomeric excess (ee), which is a measure of the enantiomeric purity.

Polarimetry for Optical Rotation Measurement

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This rotation is known as the optical rotation and is a characteristic property of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).

Chemical Reactivity and Transformations of Ethyl 2s 2 Oxan 2 Yloxy Propanoate

Reactions Involving the Ester Moiety

The ester group in ethyl (2S)-2-(oxan-2-yloxy)propanoate is a primary site for chemical modification, allowing for transformations such as reduction, transesterification, and nucleophilic acyl substitution.

Reduction to Chiral Aldehydes: Ethyl (2S)-2-(oxan-2-yloxy)propanal

The controlled reduction of the ester to the corresponding aldehyde, ethyl (2S)-2-(oxan-2-yloxy)propanal, is a crucial transformation in organic synthesis, providing access to a valuable chiral building block. This reduction can be effectively achieved using hydride reagents, with the choice of reagent and reaction conditions influencing the stereochemical outcome.

Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for the partial reduction of esters to aldehydes. The reaction is typically carried out at low temperatures to prevent over-reduction to the corresponding alcohol. The stereoselectivity of the reduction of α-alkoxy esters like this compound is influenced by the stereocenter at the α-position and the nature of the protecting group.

While specific studies on the diastereoselectivity of the DIBAL-H reduction of this compound are not extensively documented in readily available literature, general principles of 1,2-asymmetric induction in similar systems can be applied. The outcome is often rationalized by the Felkin-Anh or Cram chelation models, depending on the reaction conditions and the Lewis acidity of the reagent.

Table 1: General Conditions for DIBAL-H Reduction of Esters to Aldehydes

| Parameter | Condition |

| Reagent | Diisobutylaluminum Hydride (DIBAL-H) |

| Solvent | Aprotic solvents (e.g., Toluene, Hexane (B92381), Dichloromethane) |

| Temperature | Low temperatures (typically -78 °C to -60 °C) |

| Stoichiometry | 1.0 to 1.5 equivalents of DIBAL-H |

The presence of the oxygen atom from the THP ether at the α-position can lead to chelation with Lewis acidic reagents, thereby influencing the stereochemical course of the reduction. In a chelation-controlled pathway, the reducing agent coordinates to both the carbonyl oxygen and the α-alkoxy oxygen, forming a rigid cyclic intermediate. The hydride is then delivered to the carbonyl carbon from the less hindered face of this chelate.

For the DIBAL-H reduction of this compound, the aluminum center of DIBAL-H can act as a Lewis acid, potentially forming a five-membered chelate ring. The stereochemical outcome would then be dictated by the conformation of this chelated intermediate. However, non-chelation models, where steric and electronic effects of the substituents direct the approach of the hydride, must also be considered. The actual stereoselectivity observed is often a result of a balance between these competing pathways and is highly dependent on the specific substrate and reaction conditions.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. For this compound, transesterification can be employed to introduce different alcohol moieties, potentially altering the physical and chemical properties of the molecule. For instance, reaction with methanol (B129727) in the presence of an acid or base catalyst would yield mthis compound. The reaction is typically reversible, and driving the equilibrium towards the desired product often requires using the new alcohol as a solvent or removing the displaced alcohol.

Table 2: Typical Catalysts for Transesterification

| Catalyst Type | Examples |

| Acid Catalysts | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) |

| Base Catalysts | Sodium methoxide (B1231860) (NaOMe), Sodium ethoxide (NaOEt) |

| Organometallic Catalysts | Titanates, Stannoxanes |

Nucleophilic Acyl Substitution Reactions

The ester functionality of this compound is susceptible to nucleophilic acyl substitution, a broad class of reactions where the ethoxy group is replaced by a nucleophile. This allows for the synthesis of a variety of derivatives. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate. masterorganicchemistry.com

With strong nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi), the reaction typically does not stop at the ketone but proceeds further to yield a tertiary alcohol after a second addition of the organometallic reagent. pressbooks.pub Weaker nucleophiles, such as amines or higher alcohols, can replace the ethoxy group to form amides or different esters, respectively.

Reactions of the Tetrahydropyranyl (THP) Ether

The tetrahydropyranyl (THP) group is a common protecting group for alcohols due to its stability under a wide range of conditions, including basic, organometallic, and some reducing conditions. However, it is readily cleaved under acidic conditions.

The primary reaction of the THP ether in this compound is its removal (deprotection) to reveal the free hydroxyl group, yielding ethyl (S)-lactate. This is typically achieved by treatment with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. chemguide.co.ukchemguide.co.uk The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol. chemguide.co.uk This carbocation is then trapped by water. chemguide.co.uk

Table 3: Common Reagents for THP Deprotection

| Reagent | Typical Conditions |

| Aqueous HCl or H₂SO₄ | Room temperature or gentle heating |

| Acetic Acid in THF/Water | Mildly acidic conditions |

| p-Toluenesulfonic acid (p-TsOH) in Methanol | Mildly acidic conditions |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) in Ethanol | Mildly acidic conditions |

The selective cleavage of the THP ether in the presence of the ester group is generally feasible due to the lability of the acetal (B89532) linkage in the THP group under acidic conditions, while the ester hydrolysis requires more forcing conditions or a different catalytic system (e.g., base catalysis). chemguide.co.ukchemistrysteps.com

Selective Deprotection Strategies

The tetrahydropyranyl (THP) group is a commonly employed acid-labile protecting group for hydroxyl functions. Its removal from this compound to regenerate the parent ethyl (S)-2-hydroxypropanoate is a crucial step in many synthetic sequences. The selection of the deprotection method is critical to ensure the integrity of other functional groups within the molecule.

Acid-Catalyzed Hydrolysis and Regeneration of the Hydroxyl Group

The standard method for the cleavage of the THP ether in this compound is acid-catalyzed hydrolysis. This reaction proceeds via protonation of the acetal oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free hydroxyl group of ethyl lactate (B86563). The reaction is typically carried out in a protic solvent, such as methanol or a mixture of tetrahydrofuran (B95107) and water, with a catalytic amount of a strong acid.

Commonly used acidic catalysts for this transformation include:

Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), and silica (B1680970) sulfuric acid are effective catalysts. niscpr.res.intotal-synthesis.com The choice of acid can influence the reaction rate and selectivity, with milder acids like PPTS being preferable for substrates containing other acid-sensitive functionalities.

Lewis Acids: In some instances, Lewis acids can be employed to effect the deprotection under milder conditions.

The regeneration of the hydroxyl group is generally efficient, with high yields being reported for the deprotection of THP ethers in various contexts. niscpr.res.in

Table 1: Representative Conditions for Acid-Catalyzed Deprotection of THP Ethers.

| Catalyst | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Methanol | Room Temperature | total-synthesis.com |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temperature to 50 °C | total-synthesis.com |

| Silica Sulfuric Acid | Methanol | Room Temperature | niscpr.res.in |

| Acetic Acid/THF/Water | - | 45 °C | total-synthesis.com |

Orthogonality with Other Protecting Groups

A key advantage of the THP protecting group is its orthogonality with a wide range of other protecting groups. This allows for the selective deprotection of the hydroxyl group at the C2 position of the ethyl propanoate backbone without affecting other protected functionalities in a complex molecule. The THP ether is stable under basic, reductive, and oxidative conditions, making it compatible with many common synthetic transformations.

The THP group on this compound can be selectively removed in the presence of:

Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Silyl ethers are generally stable to the mild acidic conditions used for THP deprotection.

Benzyl (B1604629) Ethers (Bn): Benzyl ethers are typically cleaved by hydrogenolysis, a reaction condition to which THP ethers are inert. organic-chemistry.org While strong acidic conditions can cleave benzyl ethers, the milder conditions used for THP removal usually leave them intact. organic-chemistry.org

tert-Butoxycarbonyl (Boc) Group: The Boc group, commonly used for protecting amines, is also acid-labile. However, its cleavage generally requires stronger acidic conditions (e.g., trifluoroacetic acid) than those needed for THP deprotection. mdpi.commdpi.com Careful selection of the acid catalyst and reaction conditions can allow for the selective removal of the THP group.

This orthogonality is a cornerstone of modern synthetic strategy, enabling the sequential manipulation of different functional groups within a molecule.

Table 2: Orthogonality of THP Protecting Group with Other Common Protecting Groups.

| Protecting Group | Typical Cleavage Conditions | Stability under THP Deprotection (Mild Acid) |

|---|---|---|

| TBDMS, TIPS (Silyl Ethers) | Fluoride ions (e.g., TBAF) | Stable |

| Bn (Benzyl Ether) | H₂, Pd/C | Generally Stable |

| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | Generally Stable, condition dependent |

| Esters | Base-catalyzed hydrolysis | Stable |

Transformations at the Chiral Center (C2)

The stereogenic center at the C2 position of this compound is a key feature of the molecule. Reactions that proceed at this center must be carefully controlled to either retain the existing stereochemistry or to invert it in a predictable manner.

Enolate Chemistry and α-Functionalization Studies

The α-proton at the C2 position of this compound is acidic and can be removed by a strong base to form a chiral enolate. This enolate is a powerful nucleophile and can react with various electrophiles to introduce new functional groups at the α-position.

The stereochemical outcome of the α-functionalization is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. The formation of a specific enolate geometry (E or Z) and the facial selectivity of the subsequent electrophilic attack are crucial factors in determining the diastereoselectivity of the reaction.

While specific studies on the enolate chemistry of this compound are not extensively reported, the principles of diastereoselective alkylation of chiral ester enolates are well-established. The bulky THP group at the α-position is expected to exert significant steric influence on the approach of the electrophile, potentially leading to high levels of diastereoselectivity. Chelation control, involving the coordination of the enolate oxygen and the ether oxygen of the THP group to a metal cation, could also play a role in directing the stereochemical outcome of the reaction. nih.govnih.gov

Further research into the enolate chemistry of this specific compound would be valuable for expanding its utility as a chiral building block in asymmetric synthesis.

Applications in Asymmetric Organic Synthesis

Ethyl (2S)-2-(oxan-2-yloxy)propanoate as a Chiral Building Block

The stereogenic center present in this compound, originating from the (S)-lactic acid backbone, makes it an excellent starting material for the synthesis of enantiomerically pure compounds. The oxanyl (tetrahydropyranyl, THP) ether serves as a robust protecting group for the hydroxyl function, allowing for a wide range of chemical transformations to be performed at other parts of the molecule without affecting the stereocenter.

Enantioselective Synthesis of Complex Chiral Intermediates

This compound is a valuable precursor for the enantioselective synthesis of a variety of complex chiral intermediates. The ester and the protected hydroxyl group offer multiple points for chemical modification. For instance, the ester can be reduced to a primary alcohol, which can then be further functionalized. This strategy has been employed in the preparation of chiral solvating agents. A derivative of ethyl (S)-lactate, (2S)-2-(tetrahydro-2-pyranoxy)-1-propanol, which is structurally analogous to the reduced form of the title compound, has been utilized to create new monocarbamoyl and dicarbamoyl derivatives. These derivatives have shown promise as chiral solvating agents for the NMR differentiation of amino acid derivatives, highlighting the utility of the core chiral scaffold in creating tools for stereochemical analysis.

The general synthetic approach involves straightforward chemical modifications, such as the reduction of the ester to a primary alcohol and subsequent reactions to introduce desired functionalities, all while preserving the original stereochemistry.

Precursor to Biologically Relevant Molecules and Natural Product Analogues

The chiral nature of this compound makes it an ideal starting material for the total synthesis of natural products and their analogues, which often possess multiple stereocenters and exhibit significant biological activity.

Derivatives of L-lactic acid, such as methyl L-lactate, have been successfully employed in the stereodivergent synthesis of several important 3-amino-2,3,6-trideoxy-L-hexoses, including L-ristosamine and L-daunosamine. These amino sugars are components of various biologically active natural products, such as antibiotics. A synthetic strategy starting from (-)-methyl-L-lactate has been developed to access chiral 3-aminoglycals, which serve as key precursors for these sugars. This approach demonstrates the utility of the lactate-derived chiral pool in constructing complex carbohydrate structures. While the literature specifically details the use of the methyl ester, the analogous reactivity of the ethyl ester, this compound, makes it a suitable alternative for such synthetic endeavors.

A general representation of the synthetic utility is the conversion of a lactate (B86563) derivative into a key intermediate for amino sugar synthesis.

| Starting Material | Key Intermediate | Target Amino Sugars |

| (-)-Methyl-L-lactate | Chiral 3-aminoglycals | L-Ristosamine, L-Daunosamine, L-Vancosamine, L-Saccharosamine |

This table illustrates the successful application of a lactate-derived chiral building block in the synthesis of a family of important amino sugars.

Chiral tetrahydrofuran (B95107) moieties are prevalent in a wide range of natural products and pharmacologically active compounds. While direct synthesis from this compound is not extensively documented, the principles of using chiral precursors for the construction of such heterocyclic systems are well-established. Strategies for the synthesis of chiral tetrahydrofurans often involve the cyclization of chiral polyol derivatives or other suitably functionalized acyclic precursors. Given that this compound can be readily converted into chiral diols and other functionalized intermediates, it represents a potential starting material for the stereoselective synthesis of substituted tetrahydrofurans.

Role in Chiral Auxiliary Strategies (as a derivative of a known chiral auxiliary precursor, ethyl lactate)

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. Ethyl lactate itself is a precursor to various chiral auxiliaries. The protection of the hydroxyl group in ethyl (S)-lactate, as in this compound, yields a derivative that can be further modified to act as a chiral auxiliary.

The underlying principle is that the chiral environment provided by the auxiliary influences the trajectory of an incoming reagent, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary can be cleaved and ideally recycled. The (2S)-2-(oxan-2-yloxy)propanoyl group can be attached to a substrate, and its steric bulk and chiral nature can effectively control the stereochemistry of subsequent reactions, such as alkylations or aldol (B89426) reactions.

Design and Synthesis of Advanced Pharmaceutical Intermediates

The synthesis of modern pharmaceuticals often requires the preparation of complex, enantiomerically pure intermediates. This compound serves as a valuable starting material in this context due to its chirality and synthetic versatility. Its derivatives can be incorporated into the synthesis of a wide array of pharmaceutical agents.

For example, chiral alcohols derived from the reduction of lactate esters are key intermediates in the synthesis of various pharmaceuticals. The ability to introduce additional functionality while retaining the stereochemical integrity at the C2 position is crucial. The THP-protected hydroxyl group in this compound ensures that this stereocenter remains intact during multi-step synthetic sequences aimed at constructing complex pharmaceutical targets. The application of lactate-derived building blocks is evident in the synthesis of intermediates for drugs targeting a range of conditions.

| Pharmaceutical Target Class | Chiral Intermediate Derived From |

| Anticholesterol Agents | Chiral dihydroxy esters |

| Antiviral (Rhinovirus Protease Inhibitor) | (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid |

| Anti-Alzheimer's Drugs | Ethyl-(S)-5-hydroxyhexanoate |

This table showcases the broad applicability of chiral building blocks derived from lactate precursors in the synthesis of medicinally important molecules.

Computational and Theoretical Investigations

Conformational Analysis of Ethyl (2S)-2-(oxan-2-yloxy)propanoate

The three-dimensional structure of this compound is not static; it exists as an equilibrium of multiple conformers. The oxane ring can adopt various conformations (chair, boat, twist-boat), and rotation around the single bonds connecting the oxane ring to the propanoate moiety and within the ethyl ester group gives rise to a complex potential energy surface. Understanding the relative energies of these conformers is crucial, as the dominant conformation often dictates the molecule's reactivity.

Conformational analysis of molecules like this compound typically begins with molecular mechanics (MM) methods. MM force fields (e.g., MMFF94, AMBER) offer a rapid way to explore the vast conformational space and identify a set of low-energy candidate structures. These methods are computationally inexpensive and suitable for initial broad searches.

Following the initial MM scan, Density Functional Theory (DFT) calculations are employed for more accurate energy calculations and geometry optimizations of the identified low-energy conformers. DFT methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-31G(d,p) or larger), provide a much more accurate description of the electronic structure.

For the oxane ring itself, DFT and ab initio calculations have consistently shown that the chair conformation is significantly more stable than boat or twist-boat forms by approximately 5-7 kcal/mol. The key conformational questions for this compound therefore revolve around:

The orientation of the propanoate group at the anomeric carbon (C2 of the oxane ring) – axial vs. equatorial.

The rotational isomers (rotamers) around the C2-O bond and the O-C(propanoate) bond.

The orientation at the anomeric center is governed by the anomeric effect, a stereoelectronic phenomenon in cyclic ethers where an electronegative substituent at the anomeric carbon preferentially occupies the axial position, despite steric hindrance. This is due to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond. DFT calculations coupled with Natural Bond Orbital (NBO) analysis are instrumental in quantifying these hyperconjugative interactions and predicting the axial/equatorial preference. For a 2-alkoxy substituent on a tetrahydropyran (B127337) ring, a significant axial preference is generally expected.

An illustrative DFT study on a model system, 2-methoxy-tetrahydropyran, would yield relative energies for the chair conformations as shown in the interactive table below.

| Conformer | Substituent Orientation | Relative Energy (ΔE, kcal/mol) | Key Hyperconjugative Interaction (NBO Analysis) | Stabilization Energy (E(2), kcal/mol) |

|---|---|---|---|---|

| Chair 1 | Axial | 0.00 | n(O_ring) → σ*(C-O_substituent) | ~5-6 |

| Chair 2 | Equatorial | ~1.5 - 2.5 | - | - |

Note: The data in this table are representative values based on published computational studies of similar 2-alkoxy-oxane systems and are intended for illustrative purposes. The actual values for this compound would require specific calculations.

The conformational preferences of both the oxane ring and the propanoate side chain have a profound impact on the molecule's reactivity. The stereocenter at the anomeric carbon of the oxane ring can influence the stereochemical outcome of reactions at the adjacent stereocenter of the propanoate moiety (the α-carbon). This phenomenon is known as 1,3-asymmetric induction.

Computational studies on analogous systems have shown that the lowest energy transition states for reactions at the α-carbon are often those that arise from the most stable ground-state conformer. The accessibility of the α-proton for deprotonation and the subsequent approach of an electrophile to the resulting enolate are dictated by the steric environment created by the bulky oxane ring.

For example, in the alkylation of the enolate derived from this compound, the diastereoselectivity of the reaction would depend on which face of the planar enolate is more accessible. The axial or equatorial disposition of the propanoate chain and its preferred rotational conformation will create a biased steric environment. One face of the enolate will be shielded by the oxane ring, directing the incoming electrophile to the opposite, less hindered face. DFT modeling of the transition states for the approach of an electrophile to both faces of the enolate can predict the favored diastereomeric product by comparing the activation energies.

Reaction Mechanism Elucidation for Stereoselective Transformations

Computational chemistry is a key tool for elucidating the detailed mechanisms of stereoselective reactions. By modeling the entire reaction coordinate, from reactants to products, including all intermediates and transition states, a deep understanding of the factors controlling stereoselectivity can be achieved.

For a stereoselective transformation involving this compound, such as a diastereoselective enolate alkylation, DFT calculations are used to locate and characterize the transition state (TS) structures. A TS is a first-order saddle point on the potential energy surface, and its structure reveals the geometry of the atoms at the point of highest energy during the bond-forming/bond-breaking process.

The stereoselectivity of the reaction is determined by the difference in the Gibbs free energy of activation (ΔG‡) between the two diastereomeric transition states leading to the different product stereoisomers. The product ratio can be predicted using the Eyring equation, where a difference of just 1.4 kcal/mol in ΔG‡ corresponds to a diastereomeric ratio of approximately 90:10 at room temperature.

Computational analysis of these transition states would involve:

Locating the TS: Using optimization algorithms to find the saddle point on the potential energy surface.

Verifying the TS: Performing a frequency calculation to ensure the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations: Following the reaction path downhill from the TS to confirm that it connects the correct reactants and products.

Analyzing TS geometry: Examining bond lengths, bond angles, and dihedral angles to understand the key steric and electronic interactions that differentiate the two diastereomeric transition states. For instance, modeling would likely show that the lowest energy TS minimizes steric clashes between the incoming electrophile and the oxane ring.

The results of such an analysis are typically presented in an energy profile diagram, illustrating the relative energies of all species along the reaction pathway.

Prediction of Spectroscopic Parameters and Structure-Spectra Correlation

DFT calculations can accurately predict various spectroscopic parameters, most notably NMR chemical shifts (δ) and spin-spin coupling constants (J). This capability is invaluable for structure verification and for distinguishing between different stereoisomers or conformers, which can have very similar but distinct spectra.

The standard methodology involves:

Performing a thorough conformational search (as in 6.1.1) to identify all significantly populated conformers.

Optimizing the geometry of each conformer using a reliable DFT method (e.g., B3LYP/6-31G(d,p)).

Calculating the NMR shielding tensors for each optimized conformer using a method like Gauge-Independent Atomic Orbital (GIAO) with a larger basis set (e.g., cc-pVTZ).

Converting the calculated isotropic shielding values (σ) to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Obtaining the final predicted spectrum by averaging the chemical shifts of the individual conformers, weighted by their Boltzmann population based on their calculated free energies.

This process can be used to predict the ¹H and ¹³C NMR spectra for the different diastereomers of this compound. The presence of the two stereocenters leads to two pairs of enantiomers (four stereoisomers in total). The (2S, 2'R) and (2S, 2'S) diastereomers, for example, would be expected to have distinct NMR spectra. Computational predictions can help assign the experimentally observed signals to the correct diastereomer.

| Diastereomer | Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|---|

| (2S, 2'S) | C-α (propanoate) | 72.5 | 72.1 | +0.4 |

| (2S, 2'R) | C-α (propanoate) | 74.1 | 73.8 | +0.3 |

Note: The data presented are hypothetical, illustrating the typical accuracy and utility of DFT-based NMR prediction in distinguishing diastereomers. Actual calculations would be required for the title compound.

In Silico Design of Novel Derivatives and Analogues

Computational methods are integral to modern drug discovery and materials science for the in silico (computer-based) design of novel molecules with desired properties. Starting from a lead compound like this compound, computational strategies can be used to design derivatives with, for example, enhanced biological activity, improved stability, or different physical properties.

This design process often involves several computational techniques:

Quantitative Structure-Activity Relationship (QSAR): If a set of analogues with known activities is available, QSAR models can be built to correlate molecular descriptors (e.g., steric, electronic, hydrophobic parameters) with activity. These models can then be used to predict the activity of new, un-synthesized derivatives.

Molecular Docking: If the biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be used to predict the binding mode and affinity of designed analogues. This allows for the rational design of derivatives that make more favorable interactions with the target's active site.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) responsible for biological activity. New molecules can then be designed to fit this pharmacophore model.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to prioritize compounds with favorable drug-like properties for synthesis.

For this compound, an in silico design strategy might involve modifying the ethyl ester to other esters or amides to modulate solubility and hydrolysis rates, or substituting the oxane ring to alter steric bulk and conformational preferences. Each proposed modification would be evaluated computationally for its predicted effect on the desired property before being selected for chemical synthesis, thereby saving significant time and resources.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations

The synthesis of ethyl (2S)-2-(oxan-2-yloxy)propanoate and its subsequent transformations are fertile ground for the development of innovative catalytic systems. Current methods often rely on traditional acid catalysis for the introduction of the THP group, which can sometimes lead to side reactions or require harsh conditions. organic-chemistry.org Future research will likely focus on milder and more selective catalysts.

Key Research Thrusts:

Lewis Acid Catalysis: Exploration of novel Lewis acids for the tetrahydropyranylation of ethyl lactate (B86563) could offer improved efficiency and selectivity. Mild Lewis acids are known to facilitate this transformation, and the development of new catalysts could allow for the protection of acid-sensitive substrates under benign conditions. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in asymmetric synthesis. Developing organocatalytic systems for the enantioselective synthesis of related chiral esters or for transformations of the existing chiral center could provide metal-free and environmentally friendly alternatives.

Heterogeneous Catalysis: Immobilizing catalysts on solid supports offers significant advantages in terms of catalyst recovery and reuse, crucial for industrial-scale production. Research into solid-supported acid catalysts for the tetrahydropyranylation step could lead to more sustainable and cost-effective synthetic processes.

| Catalyst Type | Potential Advantages | Representative Examples (General) |

| Novel Lewis Acids | Higher selectivity, milder reaction conditions, tolerance of sensitive functional groups. | Bismuth triflate, silica-supported perchloric acid. organic-chemistry.org |

| Organocatalysts | Metal-free, environmentally benign, potential for high enantioselectivity. | Chiral amines, phosphoric acids. |

| Heterogeneous Catalysts | Easy separation and recyclability, suitable for continuous flow processes. | Zeolites, polymer-supported acids. organic-chemistry.org |

Integration into Continuous Flow Chemistry for Scalable Production

The transition from batch to continuous flow manufacturing presents a significant opportunity for the scalable and efficient production of this compound. Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for higher yields and purity.

Future research in this area will likely involve:

Microreactor Technology: Designing and optimizing microreactors for the synthesis of the target molecule. The high surface-area-to-volume ratio in microreactors can lead to enhanced heat and mass transfer, accelerating reaction rates and improving selectivity.

Immobilized Catalysts in Flow: Integrating the heterogeneous catalysts developed in section 7.1 into packed-bed reactors for continuous production. This approach would streamline the synthesis and purification process, minimizing waste and operational costs.

Automated Synthesis Platforms: Developing fully automated flow systems that integrate reaction, separation, and purification steps. Such platforms would enable on-demand synthesis and facilitate high-throughput screening of reaction conditions.

The adoption of continuous flow processes would be a significant step towards the greener and more economical industrial-scale synthesis of this and other chiral building blocks.

Exploration of Bio-Catalytic Routes for Synthesis and Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to organic synthesis. The application of biocatalysis to the synthesis and derivatization of this compound is a promising avenue for future research.

Potential biocatalytic strategies include:

Lipase-Catalyzed Synthesis: Lipases are well-known for their ability to catalyze the enantioselective esterification and transesterification of alcohols. Research could focus on the use of lipases for the kinetic resolution of racemic ethyl lactate before the protection step, or potentially for the direct enantioselective synthesis of the chiral ester.

Enzymatic Derivatization: Enzymes could be employed for the selective modification of the this compound molecule. For instance, specific hydrolases could be used for the controlled deprotection of the THP group under mild conditions, or other enzymes could be used to introduce further functionality to the molecule.

Chemoenzymatic Synthesis: Combining the strengths of both chemical and biological catalysis in a single synthetic route. For example, a chemical step could be used to introduce the THP group, followed by an enzymatic transformation on another part of the molecule. This approach allows for the creation of complex chiral molecules with high efficiency and selectivity.

| Biocatalytic Approach | Potential Application | Key Enzyme Classes |

| Kinetic Resolution | Enantioselective synthesis of the precursor ethyl (S)-lactate. | Lipases, Esterases |

| Derivatization | Selective modification of the target molecule. | Hydrolases, Oxidoreductases |

| Chemoenzymatic Cascades | Multi-step synthesis combining chemical and enzymatic reactions. | Various, depending on the desired transformations |

Advanced Materials Science Applications (if applicable to chiral esters)

The inherent chirality of this compound makes it an interesting candidate for the development of advanced materials with unique optical and electronic properties. Chiral molecules can self-assemble into hierarchical structures that exhibit chiroptical phenomena, making them valuable in various materials science applications.

Potential areas of exploration include:

Chiral Liquid Crystals: Chiral esters are known to be components of liquid crystalline materials. Incorporating this compound or its derivatives into liquid crystal formulations could lead to the development of novel materials for displays, sensors, and optical devices.

Chiral Polymers: The lactate moiety can be a building block for biodegradable polymers. Polymerizing derivatives of this compound could lead to the creation of chiral polymers with specific properties, such as selective permeability or recognition capabilities.

Self-Assembling Systems: The chirality of the molecule can direct its self-assembly into well-defined nanostructures. These chiral nanostructures could find applications in areas such as asymmetric catalysis, chiral separations, and chiroptical sensing.

Expanding the Scope of Complex Molecule Synthesis via Modular Assembly

This compound is a prime example of a chiral building block that can be utilized in a modular or convergent approach to the synthesis of complex molecules, such as natural products. wikipedia.orgnih.gov This strategy involves the synthesis of individual fragments of a target molecule, which are then coupled together in the later stages of the synthesis.

Future research in this domain will focus on:

Development of New Synthetic Methodologies: Creating new reactions and strategies that allow for the efficient and stereoselective coupling of this compound with other building blocks.

Total Synthesis of Natural Products: Employing this chiral synthon in the total synthesis of complex and biologically active natural products. The pre-installed stereocenter and the protected hydroxyl group make it an attractive starting material for such endeavors.

Diversity-Oriented Synthesis: Using this compound as a scaffold to generate libraries of structurally diverse molecules for biological screening. The modular nature of this building block is well-suited for this approach.

The continued exploration of this chiral building block in modular synthesis will undoubtedly lead to the discovery of new and efficient routes to a wide range of complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl (2S)-2-(oxan-2-yloxy)propanoate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically involves chiral catalysts or enzymes to ensure stereochemical fidelity. For example, oxyan-2-yl (tetrahydropyranyl) groups are often introduced via acid-catalyzed protection of alcohols . A stepwise approach could include:

- Step 1 : Protection of the hydroxyl group in (S)-lactic acid derivatives using 2-hydroxytetrahydropyran under acidic conditions.

- Step 2 : Esterification with ethanol via Steglich or Mitsunobu reactions to form the ethyl ester.

- Validation : Monitor reaction progress via TLC and confirm enantiopurity using chiral HPLC or polarimetry .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR for characteristic peaks (e.g., oxan-2-yl protons at δ 1.4–1.8 ppm, ester carbonyl at ~170 ppm).

- IR : Confirm ester C=O stretch (~1740 cm) and ether linkages (~1100 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H] or [M+Na]).

- Chiral Analysis : Compare optical rotation with literature values or use chiral stationary-phase chromatography .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis or photodegradation. Periodic stability testing via HPLC is advised to detect decomposition products (e.g., free lactic acid or tetrahydropyran derivatives) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the oxan-2-yloxy group in ester hydrolysis or nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. Key steps:

- Modeling : Optimize geometries of reactants, intermediates, and products.

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or organic environments.

- Validation : Compare predicted kinetic parameters (e.g., ) with experimental data from pH-dependent kinetic studies .

Q. What experimental strategies resolve contradictions in kinetic data for this compound hydrolysis under varying pH conditions?

- Methodological Answer :

- Controlled Variables : Standardize temperature (±0.1°C), ionic strength, and buffer composition (e.g., phosphate vs. acetate).

- In-Situ Monitoring : Use stopped-flow UV-Vis or -NMR to track real-time hydrolysis.

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., buffer catalysis or solvent polarity effects).

- Cross-Validation : Compare results with structurally analogous esters (e.g., ethyl 2-(tetrahydropyran-2-yloxy)acetate) to isolate steric/electronic influences .

Q. How can reactor design optimize scalability for stereospecific reactions involving this compound?

- Methodological Answer :

- Continuous Flow Systems : Enhance mixing and heat transfer to minimize racemization.

- Catalyst Immobilization : Use heterogeneous catalysts (e.g., silica-supported enzymes) to improve recovery and reuse.

- Process Analytical Technology (PAT) : Implement inline IR or Raman spectroscopy for real-time monitoring of enantiomeric excess (ee).

- Case Study : A packed-bed reactor with immobilized lipase achieved 98% ee in similar esterifications .

Safety and Handling

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile steps (e.g., distillation).

- Spill Management : Absorb with vermiculite or silica gel; avoid water to prevent hydrolysis.

- Ventilation : Ensure >12 air changes/hour in labs. Use OV/AG-P99 respirators for prolonged exposure .

Analytical Challenges

Q. How can trace impurities in this compound be identified and quantified?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns with ESI ionization to detect hydrolyzed byproducts (e.g., 2-(oxan-2-yloxy)propanoic acid).

- Limits of Detection (LOD) : Achieve sub-ppm sensitivity via MRM (multiple reaction monitoring).

- Reference Standards : Synthesize and characterize impurities (e.g., diastereomers or oxidation products) for calibration .

Theoretical and Mechanistic Insights

Q. What mechanistic insights explain the stereochemical stability of this compound under acidic conditions?

- Methodological Answer : The oxan-2-yl group acts as a chiral auxiliary, stabilizing the transition state via hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.